molecular formula C13H11N3OS2 B1415289 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol CAS No. 1105192-03-7

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

Cat. No.: B1415289
CAS No.: 1105192-03-7
M. Wt: 289.4 g/mol
InChI Key: YDKZRDPYCUTOLS-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a chemical research compound belonging to the thiazolopyridazine class, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. Thiazolo[4,5-d]pyridazine analogues have been identified as a new class of dihydrofolate reductase (DHFR) inhibitors, a key target in anticancer and antimicrobial therapy . Specific compounds within this class have demonstrated potent in vitro antitumor activity against a panel of human cancer cell lines and were found to induce cell cycle arrest and apoptosis . Furthermore, structurally related [1,3]thiazolo[4,5-d]pyridazinones have shown promising in vivo analgesic and anti-inflammatory activities in standard preclinical models, suggesting potential for central and peripheral pain relief . The synthesis of thiazolo[4,5-c]pyridazine derivatives via modern, efficient protocols like high-pressure cyclocondensation further underscores the interest in this chemotype for developing novel bioactive molecules . This compound is presented as a key intermediate and chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and inflammation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS2/c1-7-14-11-12(19-7)10(15-16-13(11)18)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKZRDPYCUTOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=S)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163935
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105192-03-7
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105192-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties. The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of microbial growth. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which contributes to its biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation. Moreover, this compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, blocking their catalytic activity and preventing substrate conversion. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity. Long-term exposure to this compound can result in sustained inhibition of cellular processes, with potential cumulative effects on cell function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect, beyond which toxicity may occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological effects. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution to target sites. Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution pattern of this compound can determine its effectiveness in exerting its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. The subcellular localization of this compound is a key determinant of its biological activity.

Biological Activity

7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a thiazolo[4,5-d]pyridazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes the condensation of appropriate thiazole and pyridazine derivatives followed by thiol formation. A detailed synthetic route is illustrated in the following table:

StepReagents/ConditionsProduct
1Thiazole + Pyridazine derivativesIntermediate compound
2Thiolating agent (e.g., H2S or thiol)This compound

Antimicrobial Activity

Recent studies have demonstrated that thiazolo[4,5-d]pyridazine derivatives exhibit significant antimicrobial properties. For instance, one study reported that a related compound showed potent inhibitory effects against both Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM . The presence of the methoxy group in the phenyl ring is believed to enhance the compound's interaction with bacterial targets.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. For example, compounds similar to this structure have shown promising results in MTT assays against HaCat and Balb/c 3T3 cells, indicating potential for further development as anticancer agents . The binding interactions of these compounds with key cellular targets were assessed through molecular docking studies.

The mechanism underlying the biological activity of this compound may involve its ability to induce ferroptosis in cancer cells. This process is characterized by lipid peroxidation and is mediated by the inhibition of glutathione peroxidase 4 (GPX4), which is crucial for cellular antioxidant defense . The thiazole moiety is thought to play a significant role in this activity due to its electrophilic nature.

Case Studies

Several case studies have highlighted the efficacy of thiazolo derivatives:

  • Study on Antibacterial Activity : A compound structurally similar to this compound was tested against multiple bacterial strains and exhibited significant zones of inhibition .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives led to reduced cell viability in cancer cell lines, with IC50 values indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Microwave-Assisted Synthesis

Recent studies highlight the efficiency of microwave-assisted synthesis for thiazolo derivatives. For instance, a one-pot reaction involving aminothiazole and aldehydes under microwave irradiation has been reported to produce thiazolo derivatives with high yields and purity . This method demonstrates the potential for rapid development of complex molecules in drug discovery.

The biological activities of thiazolo derivatives have been extensively studied, particularly their roles as potential anti-cancer and anti-inflammatory agents. The presence of the thiazolo group in 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazolo moieties exhibit significant cytotoxicity against various cancer cell lines. For example, thiazolo derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Neuropharmacological Potential

Another area of interest is the neuropharmacological activity of thiazolo derivatives. Recent investigations suggest that these compounds may interact with central nervous system receptors, potentially offering therapeutic benefits for stress-related disorders . The design of novel compounds targeting corticotropin-releasing factor (CRF) receptors is an emerging research avenue.

Case Studies

Several case studies have documented the applications of this compound in drug development:

  • Cancer Therapeutics : A study demonstrated that a related thiazolo derivative exhibited potent anti-cancer effects by targeting specific signaling pathways involved in tumor growth .
  • Neuropsychiatric Disorders : Another investigation focused on the design and synthesis of thiazolo compounds that showed promise in modulating neurochemical pathways associated with anxiety and depression .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuropharmacologicalPotential CRF receptor antagonism for stress-related disorders

Preparation Methods

Multi-Component Reactions (MCRs) and Cyclocondensation

Research indicates that multi-component reactions are highly effective for constructing complex heterocyclic systems, including thiazolo and pyridazine derivatives. For example, the synthesis of related compounds such as pyrazolo[1,5-a]pyridines and pyrido[1,2-b]indazoles involves ethanol-based reactions at elevated temperatures (around 130°C), with acetic acid as a catalyst, under oxygen atmospheres, leading to cyclization and heterocycle formation.

Similarly, the synthesis of compounds containing thiazolopyridazine cores often utilizes cyclocondensation of suitable hydrazine derivatives with α-haloketones or related precursors, followed by thiol incorporation.

Cyclocondensation of Hydrazine Derivatives with Heterocyclic Precursors

The core of the target molecule, a thiazolopyridazine derivative, can be synthesized via cyclocondensation of hydrazine derivatives with heterocyclic carboxylic acids or their derivatives. For example, the synthesis of 4-amino-5-heteryl-1,2,4-triazole-3-thiols from hydrazine derivatives and heterocyclic acids demonstrates the feasibility of constructing complex fused heterocycles through controlled cyclization.

Specific Synthesis of the Target Compound

While direct literature reports on the exact synthesis of 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4-thiol are limited, analogous procedures involve:

  • Step 1: Preparation of a suitable hydrazine derivative (e.g., hydrazine-1-carbodithioate) from heterocyclic acids (indole-3-carboxylic acid or pyrrole-2-carboxylic acid) via potassium salt formation.

  • Step 2: Cyclocondensation of this intermediate with α-haloketones or aromatic aldehydes bearing the methoxyphenyl group, under reflux conditions in ethanol or other polar solvents, often with catalytic acids like HCl or acetic acid, to form the fused heterocycle.

  • Step 3: Introduction of the methyl group at the 2-position via methylation reactions, typically using methyl iodide or dimethyl sulfate under basic conditions.

  • Step 4: Final thiol functionalization at the 4-position, achieved through nucleophilic substitution with thiol reagents or via thiol-disulfide exchange reactions.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Catalyst Temperature Duration Yield Notes
1 Hydrazine derivative + heterocyclic acid Ethanol Acidic (HCl or acetic acid) Reflux (~78°C) 12-24 h ~70-85% Formation of hydrazine-based intermediates
2 Hydrazine intermediate + aromatic aldehyde (methoxyphenyl) Ethanol None or catalytic acid Reflux (~78°C) 12-18 h 60-75% Cyclocondensation to fused heterocycle
3 Methylation (e.g., methyl iodide) Acetone or DMF Base (K2CO3) Room temp to 50°C 4-8 h 65-80% Selective methylation at 2-position
4 Thiol introduction Thiol reagent (e.g., thiourea derivatives) None Reflux 6-12 h 50-70% Final functionalization at position 4

Note: Exact conditions vary based on specific substituents and desired substitution patterns.

Research Findings and Optimization

  • Reaction Conditions: Elevated temperatures (~130°C) in ethanol with acetic acid catalysis have been shown to promote heterocycle formation efficiently.
  • Catalyst Role: Acid catalysis enhances cyclization and condensation steps, while bases facilitate methylation and thiol substitutions.
  • Yield Optimization: Reactions performed under oxygen atmosphere or inert conditions influence the purity and yield, with recrystallization from suitable solvents (ethanol, DMSO) improving product purity.
  • Spectral Confirmation: FT-IR, NMR, and LC-MS analyses confirm the structure, with characteristic bands for thiol groups (~2550-2600 cm^-1) and heterocyclic rings.

Q & A

Q. What are the recommended synthetic pathways for 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol, and how can purity be optimized?

Methodology :

  • Condensation reactions are commonly employed for thiazolo-pyridazine derivatives. For example, hydrazine derivatives can react with α,β-unsaturated ketones in ethanol under reflux to form the core structure .
  • Purity optimization : Use HPLC with a C18 column and methanol/water gradients (e.g., 70:30 v/v) to isolate the compound. Monitor by UV detection at 254 nm. Recrystallization in ethanol or acetonitrile improves crystallinity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodology :

  • Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, similar thiazolo-pyridazine analogs have been resolved with R-factors < 0.05 using Mo-Kα radiation .
  • Complementary techniques : FT-IR (e.g., ν(S-H) ~2550 cm⁻¹, ν(C=N) ~1600 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions and thiol proton absence due to tautomerization .

Q. What stability considerations are critical for handling this compound in aqueous and organic solvents?

Methodology :

  • Stability tests : Perform accelerated degradation studies under acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions. Monitor by TLC or LC-MS.
  • Storage : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent thiol oxidation and photodegradation. Avoid DMSO due to potential sulfoxide formation .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodology :

  • In vitro assays : Test for antimicrobial activity (MIC against Gram+/Gram− bacteria), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., kinase or protease targets). IC₅₀ values should be compared to reference inhibitors .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps).
  • Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., EGFR or COX-2). Validate with MD simulations (100 ns) to assess stability of ligand-protein complexes .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected tautomeric forms or solvent-dependent NMR shifts)?

Methodology :

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiol ↔ thione) by tracking proton shifts at 25–80°C.
  • Solvent polarity studies : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects. For ambiguous cases, 2D NMR (HSQC, HMBC) clarifies connectivity .

Q. How can reaction kinetics and mechanistic studies improve yield in multi-step syntheses?

Methodology :

  • Kinetic profiling : Use in-situ FT-IR or Raman spectroscopy to monitor intermediate formation (e.g., hydrazone intermediates). Adjust reaction time/temperature to minimize side products.
  • Mechanistic insights : Isotope labeling (e.g., ¹⁵N) or trapping experiments (e.g., TEMPO for radical pathways) identify rate-limiting steps .

Q. What advanced separation techniques (e.g., chiral chromatography) are applicable if stereoisomers form during synthesis?

Methodology :

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Confirm enantiopurity via polarimetry or CD spectroscopy .

Q. How can crystallographic data inform supramolecular interactions (e.g., π-stacking, hydrogen bonding) in solid-state studies?

Methodology :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C-H⋯π, S⋯S interactions) using CrystalExplorer. Compare packing motifs to related thiazolo-pyridazines .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?

Methodology :

  • DoE (Design of Experiments) : Optimize parameters (catalyst loading, solvent ratio) via response surface methodology.
  • Process analytical technology (PAT) : Implement inline NIR or Raman probes for real-time monitoring of critical quality attributes (CQAs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol
Reactant of Route 2
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol

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